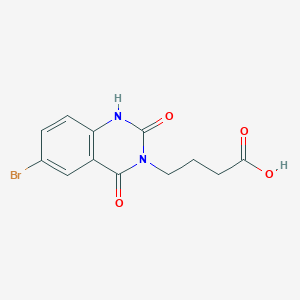
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives, including 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid, represent a significant class of compounds with a broad spectrum of biological activities. The stability and versatility of the quinazoline nucleus allow for the introduction of various bioactive moieties, resulting in the creation of potential medicinal agents. Research has demonstrated that these compounds exhibit antibacterial activity against several pathogens, highlighting their importance in addressing antibiotic resistance challenges (Tiwary et al., 2016).
Quinazoline-Based Optoelectronic Materials
Beyond their biological applications, quinazoline derivatives have been explored for their potential in optoelectronics. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for the creation of novel optoelectronic materials. These materials, including luminescent small molecules and chelate compounds featuring a quinazoline ring, have applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as colorimetric pH sensors, demonstrating the versatility of quinazoline derivatives in various technological domains (Lipunova et al., 2018).
Quinazolines in Cancer Research
Quinazoline derivatives are also prominent in the field of cancer research, with many compounds showing potent anticancer activities. These derivatives act through various mechanisms, such as inhibiting epidermal growth factor receptors (EGFR) and other kinases, highlighting their potential in developing new cancer treatments. The structural diversity and the ability to target a wide range of proteins make quinazoline derivatives a promising area for the discovery of novel anticancer drugs (Ravez et al., 2015).
Novel Synthetic Routes and Environmental Applications
Recent advances in synthetic chemistry have led to the development of eco-friendly and efficient methods for synthesizing quinazoline derivatives. These methodologies open up new possibilities for the design of quinazolines with enhanced biological or physical properties, further expanding their application scope (Faisal & Saeed, 2021).
Furthermore, quinazoline derivatives have been investigated for environmental applications, such as carbon dioxide (CO2) capture and conversion into value-added chemicals. Ionic liquid-based catalysts have been tuned for converting CO2 into quinazoline-2,4(1H,3H)-diones, demonstrating the role of quinazoline derivatives in addressing climate change and greenhouse gas emissions (Zhang et al., 2023).
Propiedades
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c13-7-3-4-9-8(6-7)11(18)15(12(19)14-9)5-1-2-10(16)17/h3-4,6H,1-2,5H2,(H,14,19)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSCOCBKMQFRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)N(C(=O)N2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2802866.png)
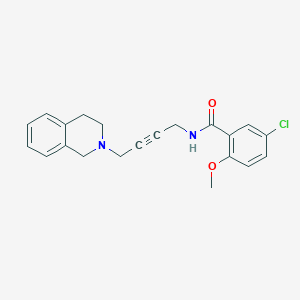
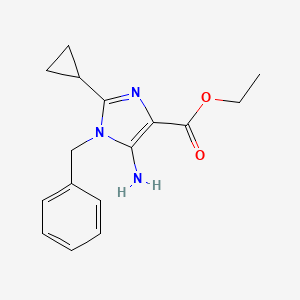





![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzamide](/img/structure/B2802879.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2802880.png)

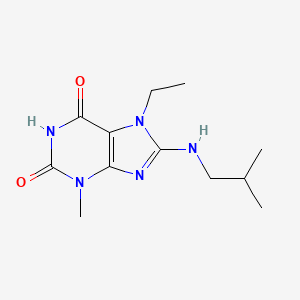
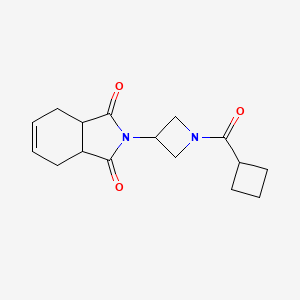
![2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2802886.png)